

Commercial Suppliers and Availability of Arachidic Acid-d4: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers, availability, and technical specifications of **Arachidic acid-d4**. This deuterated fatty acid is a critical internal standard for accurate quantification in mass spectrometry-based lipidomics and metabolic research. This document also includes a detailed experimental protocol for its application and diagrams to illustrate key workflows and principles.

Commercial Availability and Product Specifications

Arachidic acid-d4 is available from several reputable suppliers specializing in stable isotopelabeled compounds. The offerings vary in purity, available quantities, and pricing. Below is a summary of prominent commercial sources.



Supplier	Catalog Number (Example)	Chemical Purity	Isotopic Purity	Available Quantities
Cambridge Isotope Laboratories, Inc.	DLM-10519	≥98%	Not specified	0.1 g, 0.25 g
MedchemExpres s	HY-W004260- P20556	Not specified	Not specified	1 mg, 5 mg
Cayman Chemical	Not explicitly listed as d4, but other deuterated fatty acids available.	Typically ≥98%	Not specified	Varies
Eurisotop	DLM-10519-0.1	98%	Not specified	0.1 g
Toronto Research Chemicals	Not explicitly listed as d4, but a wide range of labeled compounds.	Varies	Not specified	Varies
Avanti Polar Lipids	Not explicitly listed as d4, but a comprehensive lipid portfolio.	High Purity (>99%)	Not specified	Varies

Note: Pricing is subject to change and may vary based on quantity and institutional agreements. Researchers are advised to contact the suppliers directly for the most current information.

Certificate of Analysis (CoA)

A Certificate of Analysis is a crucial document provided by the supplier that details the quality control testing of a specific batch of a compound. For **Arachidic acid-d4**, a typical CoA would include:



- Chemical Identity: Confirmation of the compound's structure, typically by ¹H NMR and/or Mass Spectrometry.
- Chemical Purity: The percentage of the desired compound, often determined by Gas
 Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For example, a
 purity of ≥98% is common.[1]
- Isotopic Purity: The percentage of the deuterated compound relative to its unlabeled counterpart. This is a critical parameter for an internal standard and is usually determined by mass spectrometry.
- Physical Appearance: A description of the compound's physical state (e.g., white solid).
- Solubility: Information on suitable solvents for dissolving the compound.
- Storage Conditions: Recommended storage temperature to ensure stability.

Experimental Protocols: Quantitative Analysis of Fatty Acids Using Arachidic Acid-d4 as an Internal Standard

The following is a detailed methodology for the quantification of arachidic acid and other fatty acids in biological samples using **Arachidic acid-d4** as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents

- Arachidic acid-d4 (internal standard)
- Unlabeled fatty acid standards (for calibration curve)
- Biological sample (e.g., plasma, cell lysate, tissue homogenate)
- Solvents: Iso-octane, Methanol, Acetonitrile (HPLC grade)
- Reagents for derivatization: Pentafluorobenzyl bromide (PFBBr), N,N-Diisopropylethylamine (DIPEA)



- Hydrochloric acid (HCl)
- Nitrogen gas for evaporation
- Glassware: test tubes, vials, pipettes

Sample Preparation: Lipid Extraction and Derivatization

- Sample Aliquoting: To a glass test tube, add a known volume or weight of the biological sample.
- Internal Standard Spiking: Add a known amount of **Arachidic acid-d4** solution in methanol to the sample. This is a critical step to control for sample loss during preparation.
- Lipid Extraction (Folch Method):
 - Add a 2:1 mixture of chloroform:methanol to the sample.
 - Vortex thoroughly to ensure mixing and precipitation of proteins.
 - Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
 - Centrifuge to separate the layers. The lower organic layer contains the lipids.
 - Carefully collect the lower organic phase.
- Drying: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.
- Derivatization:
 - To the dried lipid extract, add a solution of 1% PFBBr in acetonitrile and 1% DIPEA in acetonitrile.
 - Incubate at room temperature for approximately 20-30 minutes to allow the derivatization reaction to proceed. This step converts the fatty acids into their pentafluorobenzyl esters, which are more volatile and suitable for GC analysis.
 - Dry the derivatized sample under a stream of nitrogen.



 Reconstitution: Reconstitute the dried, derivatized sample in a known volume of iso-octane for GC-MS analysis.

GC-MS Analysis

- · Gas Chromatograph: Agilent GC or equivalent.
- Column: A suitable capillary column for fatty acid analysis (e.g., DB-225ms).
- · Carrier Gas: Helium.
- · Injection Mode: Splitless.
- Temperature Program: An optimized temperature gradient to separate the fatty acid esters.
- Mass Spectrometer: Agilent MS or equivalent.
- Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.
- Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the specific ions for arachidic acid and Arachidic acid-d4.

Data Analysis and Quantification

The concentration of endogenous arachidic acid is determined by comparing the peak area of the analyte to the peak area of the internal standard (**Arachidic acid-d4**). A calibration curve is generated using known concentrations of unlabeled arachidic acid standard spiked with the same amount of internal standard.

Visualizations Experimental Workflow

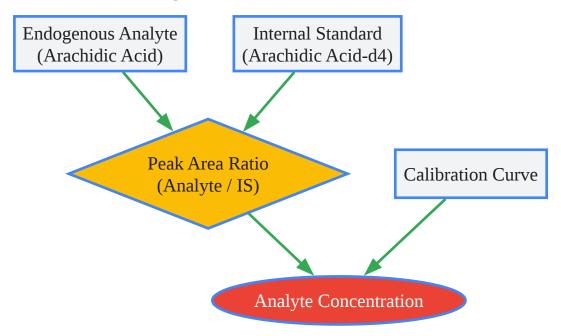




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Caption: A typical experimental workflow for the quantification of fatty acids using a deuterated internal standard.

Logical Relationship for Quantification



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Caption: The logical principle of quantification using a stable isotope-labeled internal standard.

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References

- 1. Arachidic acid (12,12,13,13-Dâ PP 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
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